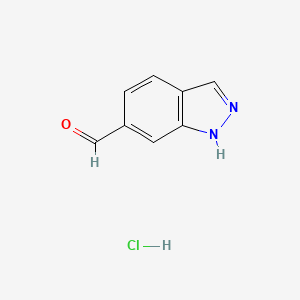

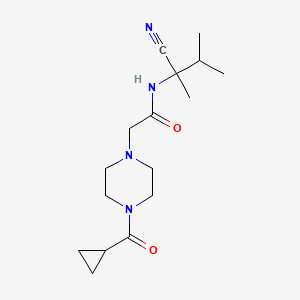

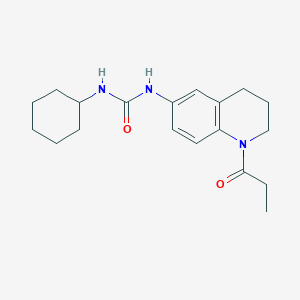

![molecular formula C27H25N3O5 B2609229 2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(m-tolyl)acetamide CAS No. 894560-79-3](/img/structure/B2609229.png)

2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(m-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compounds were synthesized via a Schiff bases reduction route . The yellow oily product was dissolved in 1:1 dichloromethane:methanol (20 mL) and added in portion to sodium borohydride (0.7566 g, 0.02 mol) at room temperature and stirred for 20 h .Molecular Structure Analysis

The molecular structure of similar compounds has been reported . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported . Sodium borohydride, a powerful reducing agent, was used for the reduction of different functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 7-{[(4-methoxyphenyl)amino]methyl}-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-6-one, have been reported . The compound has a molecular weight of 324.34 and is a solid .科学的研究の応用

Molecular Structure and Interaction

Research on amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide has shown interesting spatial orientations that influence their molecular interactions. These compounds can exhibit tweezer-like geometry and form channel-like structures through weak interactions, which could be significant in the development of molecular recognition systems or new materials (Kalita & Baruah, 2010).

Antimalarial Activity

Derivatives related to quinoline, such as those synthesized from substituted phenyl analogues, have been studied for their antimalarial activity. These compounds have shown promising results against Plasmodium berghei in mice and offer potential as new antimalarial agents (Werbel et al., 1986).

Synthetic Methodologies

The synthesis of related compounds has provided valuable insights into chemical methodologies. For instance, 5H-benzoxazolo[3,2-a]quinolin-5-ones were synthesized through a simple method involving N-(2-hydroxyphenyl)anthranilic acid and acetic anhydride, contributing to the field of heterocyclic chemistry (Kim et al., 1974).

Ligand Design for Catalysis

Compounds with phosphino groups, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, have been used to create rhodium complexes for asymmetric hydrogenation, highlighting their application in catalysis and the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Aldose Reductase Inhibition

Quinoxalin-2(1H)-one derivatives have been explored for their potential to inhibit aldose reductase, an enzyme involved in diabetic complications. These studies have led to the development of multifunctional inhibitors with both potent enzyme inhibition and antioxidant activity, offering a dual approach to managing diabetic complications (Qin et al., 2015).

Safety and Hazards

The safety information for a similar compound, 7-{[(4-methoxyphenyl)amino]methyl}-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-6-one, includes hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

将来の方向性

特性

IUPAC Name |

2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5/c1-17-4-3-5-21(10-17)29-26(31)15-30-23-13-25-24(34-16-35-25)12-18(23)11-19(27(30)32)14-28-20-6-8-22(33-2)9-7-20/h3-13,28H,14-16H2,1-2H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGXFTZASRWSEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

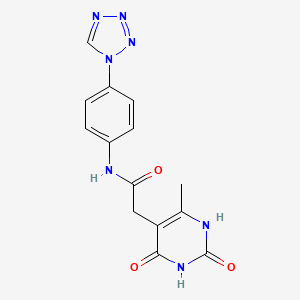

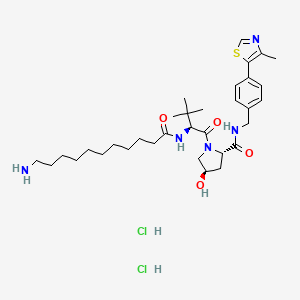

![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2609159.png)

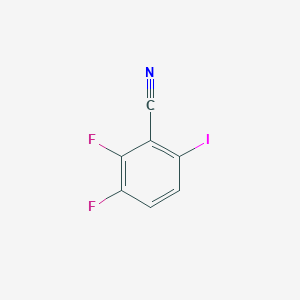

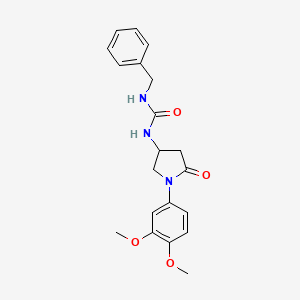

![N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide](/img/structure/B2609161.png)

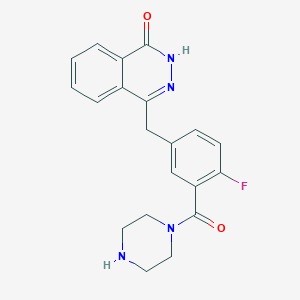

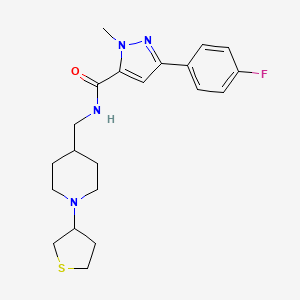

![4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2609165.png)

![Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate](/img/structure/B2609168.png)